molecular formula C19H20NO4- B14473696 Diphenylmethyl 6-oxido-6-oxo-L-norleucinate CAS No. 71264-13-6

Diphenylmethyl 6-oxido-6-oxo-L-norleucinate

Cat. No.: B14473696
CAS No.: 71264-13-6
M. Wt: 326.4 g/mol
InChI Key: UKLQERDWRGDMKU-INIZCTEOSA-M
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Description

Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is a synthetic compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxido and oxo groups on the L-norleucinate backbone, followed by the introduction of the diphenylmethyl group. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Diphenylmethyl 6-oxido-6-oxo-L-norleucinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

    Reduction: Reduction reactions can convert the oxido and oxo groups to hydroxyl groups.

    Substitution: The diphenylmethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce hydroxylated derivatives.

Scientific Research Applications

Diphenylmethyl 6-oxido-6-oxo-L-norleucinate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research explores its potential therapeutic applications, such as anticancer and antimicrobial properties.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Diphenylmethyl 6-oxido-6-oxo-L-norleucinate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular pathways, affecting processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    6-Diazo-5-oxo-L-norleucine: A glutamine antagonist with similar structural features.

    Diphenylmethyl derivatives: Compounds with the diphenylmethyl group but different functional groups on the backbone.

Uniqueness

Diphenylmethyl 6-oxido-6-oxo-L-norleucinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

71264-13-6

Molecular Formula

C19H20NO4-

Molecular Weight

326.4 g/mol

IUPAC Name

(5S)-5-amino-6-benzhydryloxy-6-oxohexanoate

InChI

InChI=1S/C19H21NO4/c20-16(12-7-13-17(21)22)19(23)24-18(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16,18H,7,12-13,20H2,(H,21,22)/p-1/t16-/m0/s1

InChI Key

UKLQERDWRGDMKU-INIZCTEOSA-M

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)[C@H](CCCC(=O)[O-])N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC(=O)C(CCCC(=O)[O-])N

Origin of Product

United States

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